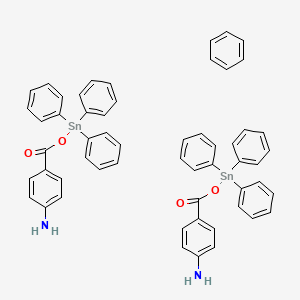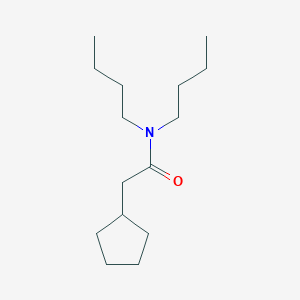![molecular formula C13H26O2S B14348658 2-[(Decane-1-sulfinyl)methyl]oxirane CAS No. 93248-03-4](/img/structure/B14348658.png)
2-[(Decane-1-sulfinyl)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Decane-1-sulfinyl)methyl]oxirane is an organic compound that features both an oxirane (epoxide) ring and a sulfoxide group. The presence of these functional groups makes it a versatile compound in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Decane-1-sulfinyl)methyl]oxirane typically involves the reaction of decane-1-sulfinyl chloride with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Decane-1-sulfinyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced to a sulfide.
Nucleophilic Substitution: The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Nucleophilic Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Nucleophilic Substitution: Formation of various substituted alcohols, amines, or thiols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Decane-1-sulfinyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(Decane-1-sulfinyl)methyl]oxirane involves the reactivity of its functional groups. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The sulfoxide group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Octane-1-sulfinyl)methyl]oxirane
- 2-[(Dodecane-1-sulfinyl)methyl]oxirane
- 2-[(Hexane-1-sulfinyl)methyl]oxirane
Uniqueness
2-[(Decane-1-sulfinyl)methyl]oxirane is unique due to its specific chain length and the combination of functional groups
Eigenschaften
CAS-Nummer |
93248-03-4 |
|---|---|
Molekularformel |
C13H26O2S |
Molekulargewicht |
246.41 g/mol |
IUPAC-Name |
2-(decylsulfinylmethyl)oxirane |
InChI |
InChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-10-16(14)12-13-11-15-13/h13H,2-12H2,1H3 |
InChI-Schlüssel |
NCVOXNBJICJWRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCS(=O)CC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


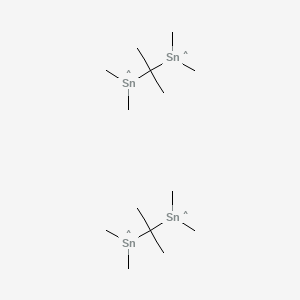
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
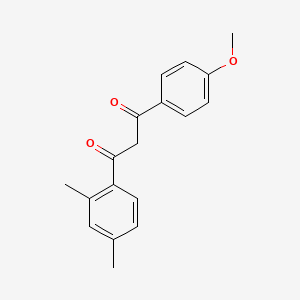
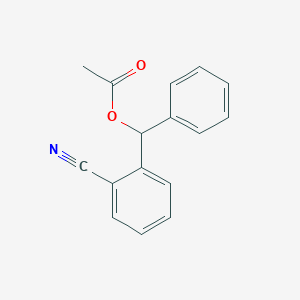

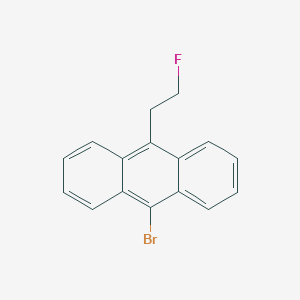

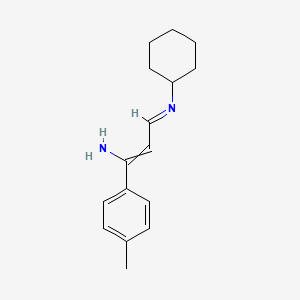
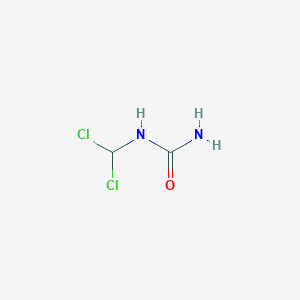
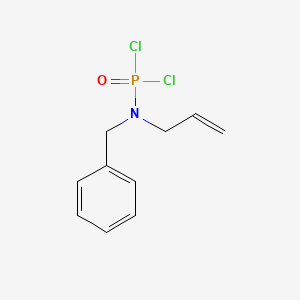
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
